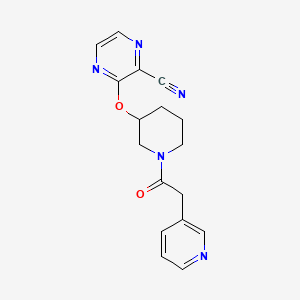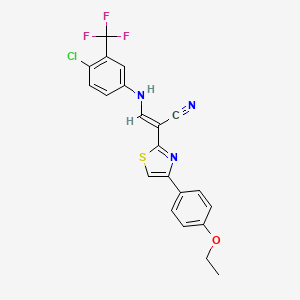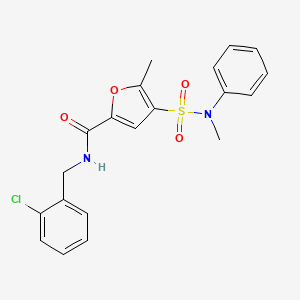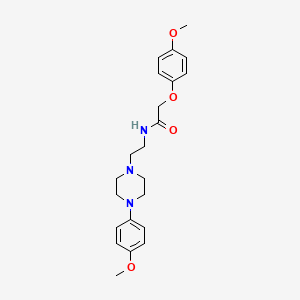
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride, also known as MISSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medicinal research. MISSF is a sulfonyl fluoride derivative that has been shown to inhibit several enzymes, including serine proteases and metalloproteases.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is based on its ability to form a covalent bond with the active site of the target enzyme. This covalent bond irreversibly inhibits the enzyme, preventing it from carrying out its biological function. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a specific inhibitor of several enzymes, including thrombin, trypsin, and matrix metalloproteases.
Biochemical and Physiological Effects:
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. Inhibition of thrombin by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride leads to a decrease in blood clotting, which can be beneficial in the treatment of thrombotic disorders. Inhibition of matrix metalloproteases by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can lead to a decrease in cancer cell invasion and metastasis. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has also been shown to have cytotoxic effects on some cell types, which can limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other biological processes. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is also stable under a wide range of pH and temperature conditions, which makes it a useful tool for enzyme inhibition studies. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can be toxic to some cell types, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of interest is the development of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride derivatives with improved specificity and potency for certain enzymes. Another area of interest is the use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a tool for studying the role of specific enzymes in biological processes. Finally, the potential use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a therapeutic agent for the treatment of thrombotic disorders and cancer should be further explored.
Méthodes De Synthèse
The synthesis of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a multi-step process that involves the reaction of 5-methyl-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with potassium fluoride and sulfonyl fluoride to yield 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. The reaction scheme is shown below:
Applications De Recherche Scientifique
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a potent inhibitor of several enzymes, including serine proteases and metalloproteases. These enzymes play important roles in a variety of biological processes, such as blood clotting, inflammation, and cancer progression. Therefore, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has potential applications in the development of new drugs for the treatment of these diseases.
Propriétés
IUPAC Name |
5-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-2-3-8-5-11(14(10,12)13)6-9(8)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQDKDOTOYSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)



![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)